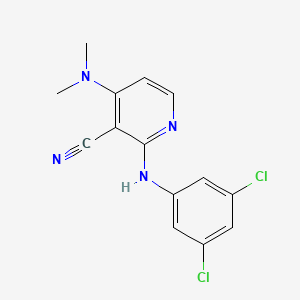![molecular formula C16H11N3 B2388897 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 260393-88-2](/img/structure/B2388897.png)
2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a type of quinoline, which is a well-known nitrogenous tertiary base . Quinolines are prominent heterocyclic motifs and crucial building blocks in creating physiologically active compounds . They have been used since ancient times, with their study dramatically increasing due to their versatility in many significant fields .
Synthesis Analysis
Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . A one-pot, two-component cascade synthesis of N,4-diaryl-2,3-dihydro pyrrolo[3,4-c]quinoline-1,3-diones and their 3-thioxo-analogs in clean conditions catalyzed by 4-N,N-dimethylaminopyridine [DMAP] at 120°C for 1.5 h has been reported .
Molecular Structure Analysis
The molecular structure of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is similar to that of quinoline, which contains a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Chemical Reactions Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .
Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid . It has a molecular weight of 129.16 g/mol . The molecular formula of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is C14H10N2, with an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .
Scientific Research Applications
- Research Findings : N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k), a derivative of 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, effectively inhibits angiogenesis. It suppresses colony formation and migration of human umbilical vein endothelial cells (HUVECs) and VEGF-induced angiogenesis in vitro. Moreover, it significantly blocks tumor growth in vivo .
- Applications : Researchers explore these motifs for future drug development, considering their potential therapeutic benefits .
- Pharmacological Evolution : These compounds exhibit diverse pharmacological properties, making them interesting candidates for further investigation .
Anti-Angiogenic Agents for Cancer Treatment
Drug Development and Medicinal Potential
Thiazole-Substituted Pyrazoles
Nek2/Hec1 Inhibition
Metabolic Diseases and Cancer Research
Mechanism of Action
Target of Action
The compound 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a derivative of quinoline, which is known to have a wide spectrum of biological activity . It has been found to serve as an antagonist of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
For instance, as an inhibitor of kinases and phosphodiesterases, it may interfere with the phosphorylation of proteins and the breakdown of cyclic nucleotides, respectively . These interactions can lead to alterations in signal transduction pathways, potentially influencing cell behavior.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it may impact the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Similarly, by inhibiting phosphodiesterases, it could influence the cAMP and cGMP signaling pathways, which regulate a variety of cellular functions, including metabolism, gene expression, and apoptosis .
Pharmacokinetics
Its metabolism could also affect its activity and toxicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, by inhibiting kinases, it could potentially suppress cell proliferation, leading to anti-tumor effects . Similarly, by inhibiting phosphodiesterases, it could increase the levels of cyclic nucleotides, potentially leading to effects such as vasodilation or bronchodilation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence its absorption and distribution within the body .
Future Directions
properties
IUPAC Name |
2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCRDCQYASIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

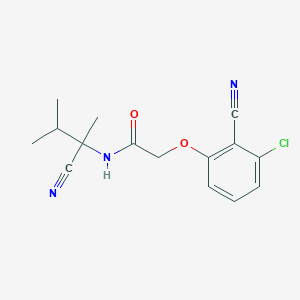
![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)
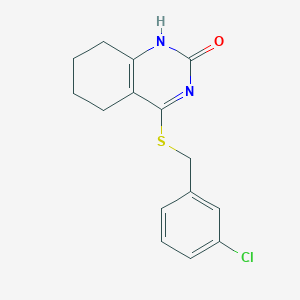
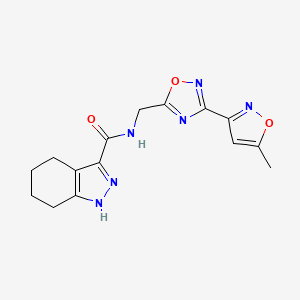

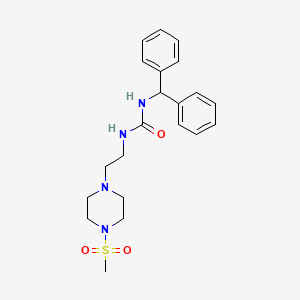
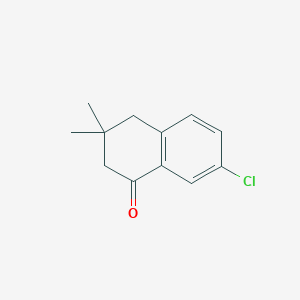
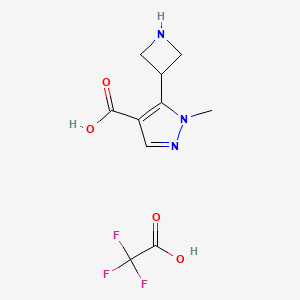
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
